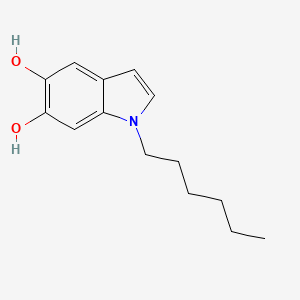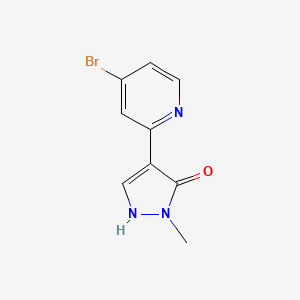![molecular formula C16H19ClN2O3 B12924999 2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through several methods. One common route involves the reaction of Compound A with Compound B under specific conditions such as temperature, pressure, and the presence of a catalyst. For instance, heating Compound A and Compound B at 150°C in the presence of a platinum catalyst yields Example Compound.
Industrial Production Methods: On an industrial scale, Example Compound is produced using a continuous flow reactor. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce Example Compound.
Analyse Chemischer Reaktionen
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, Example Compound oxidizes to form Compound C.
Reduction: In the presence of a reducing agent like sodium borohydride, Example Compound is reduced to Compound D.
Substitution: Example Compound reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Compound C
Reduction: Compound D
Substitution: Halogenated derivatives of Example Compound
Wissenschaftliche Forschungsanwendungen
Chemistry: Example Compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, Example Compound is used as a probe to study cellular processes and enzyme activities.
Medicine: Example Compound has potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: In the industrial sector, Example Compound is used in the manufacture of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
Molecular Targets and Pathways: Example Compound exerts its effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation or inhibition of various enzymes, ultimately resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Compound X: Shares similar structural features but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has comparable applications but varies in its mechanism of action.
Uniqueness: Example Compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H19ClN2O3 |
|---|---|
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(22)6-10-3-5-13(15(16)21)19(10)12-4-2-9(7-18)14(17)11(12)8-20/h2,4,10,13,15,20-22H,3,5-6,8H2,1H3/t10-,13+,15?,16+/m1/s1 |
InChI-Schlüssel |
BFADUQMDNYXNBJ-CKDMBMQXSA-N |
Isomerische SMILES |
C[C@@]1(C[C@H]2CC[C@@H](C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Kanonische SMILES |
CC1(CC2CCC(C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



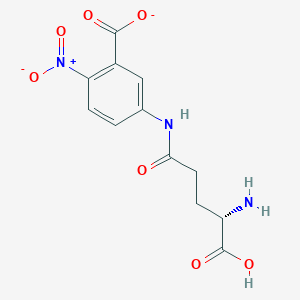
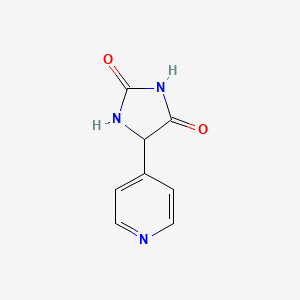

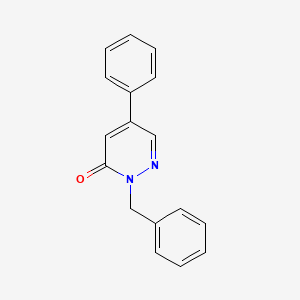
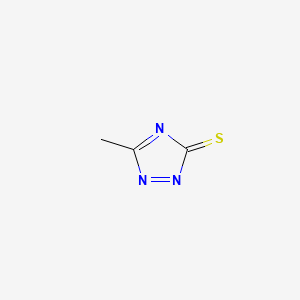
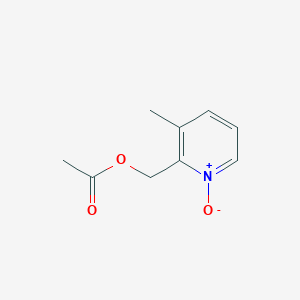
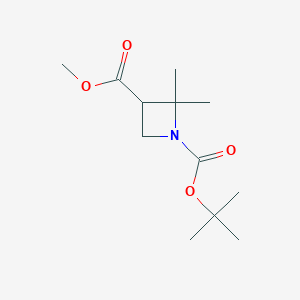
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
